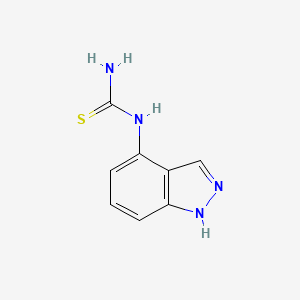

N-(1H-indazol-4-yl)thiourea

Overview

Description

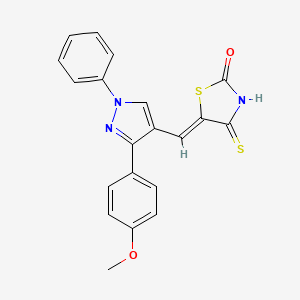

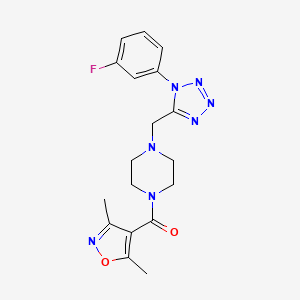

“N-(1H-indazol-4-yl)thiourea” is a chemical compound with the molecular formula C8H8N4S . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazole derivatives, which includes “this compound”, has been explored through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of an indazole ring attached to a thiourea group . The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been studied extensively . These studies have shown that indazole derivatives can undergo various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 192.24 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the retrieved papers.Scientific Research Applications

Anticancer Properties

One study focused on the synthesis of 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea derivatives, exploring their cytotoxic activity against cancer cell lines. The research found that while urea derivatives were mostly inactive at certain concentrations, thiourea derivatives showed pronounced inhibitory effects on cancer cell growth. Specifically, one thiourea compound demonstrated significant cytotoxicity on lung and cervical cancer cell lines, as well as cytostatic activity against pancreatic cancer cell lines, suggesting a potential for these derivatives in anticancer drug development (Kornicka et al., 2017).

Coordination Chemistry and Metal Complex Formation

Research into N-acylthiourea ligands has grown due to their rich coordination chemistry, which alters upon reaction with different metals. These thiourea derivatives have shown interesting coordination behaviors with Pt(II) and Pd(II) ions, often in a bidentate S,O manner, and with Ru(II), Rh(III), and Ir(III) centers through the S donor atom. Such coordination compounds have been explored for their biological applications, including as drugs for treating various human diseases like microbial infections, tuberculosis, and carcinomas (Lapasam & Kollipara, 2020).

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidepressant, and antibacterial effects . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Indazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit specific enzymes, leading to altered biochemical pathways and cellular effects .

Biochemical Pathways

Indazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, affecting cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of indazole derivatives can vary widely, depending on their specific chemical structures . For instance, some indazole derivatives have been reported to have good oral bioavailability, while others have poor oral pharmacokinetics .

Result of Action

Indazole derivatives have been known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . For instance, some indazole derivatives can induce apoptosis in cancer cells, while others can inhibit inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-indazol-4-ylthiourea. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

The safety data sheet for a similar compound, “N-(1H-indazol-7-yl)thiourea”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling the compound .

Future Directions

Biochemical Analysis

Biochemical Properties

1H-indazol-4-ylthiourea is part of the indazole family of compounds, which are known for their diverse biological activities . Indazole derivatives have been found to interact with various enzymes and proteins, exerting their effects through these interactions

Cellular Effects

Indazole derivatives, including 1H-indazol-4-ylthiourea, have been found to exhibit a range of effects on cellular processes . For instance, some indazole derivatives have shown anti-inflammatory activity by inhibiting the production of certain inflammatory mediators

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

properties

IUPAC Name |

1H-indazol-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-3-7-5(6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVTJPUQKBFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327829 | |

| Record name | 1H-indazol-4-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

54768-44-4 | |

| Record name | 1H-indazol-4-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)